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Compound of Interest

Compound Name: 11-Oxahomofolic acid

Cat. No.: B1663914

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 11-Oxahomofolic
acid, a synthetic analog of folic acid, in the study of folate metabolism and as a potential
antitumor agent. The protocols detailed below are based on established methodologies for
evaluating folate antagonists.

Introduction to 11-Oxahomofolic Acid

11-Oxahomofolic acid is a structural analog of folic acid in which the nitrogen atom at position
10 and the adjacent methylene group of the p-aminobenzoylglutamate moiety have been
replaced by an oxygen atom and a methylene group, respectively. This modification in the C9-
N10 bridge region is a strategic approach to developing antagonists that interfere with the
enzymes of folate metabolism. Such compounds are valuable tools for elucidating the role of
folate pathways in cellular proliferation and for the development of novel therapeutic agents.
The primary target of many folate analogs is dihydrofolate reductase (DHFR), a crucial enzyme
for DNA synthesis and cell division.

Applications in Folate Metabolism Studies

11-Oxahomofolic acid and its derivatives can be utilized in a variety of experimental settings
to probe the intricacies of folate metabolism:
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e Enzyme Inhibition Studies: To characterize the inhibitory activity of 11-Oxahomofolic acid
and its reduced forms against key enzymes in the folate pathway, such as dihydrofolate
reductase (DHFR) and thymidylate synthase (TS).

o Cellular Proliferation Assays: To assess the cytostatic or cytotoxic effects of the compound
on cancer cell lines and to understand its potential as an anticancer agent.

e Microbiological Assays: To determine the compound's impact on the growth of
microorganisms like Lactobacillus casei, which are dependent on folate for growth and are a
classic model for studying antifolate activity.

o "Lethal Synthesis" Investigations: The dihydro- form of 11-oxahomofolic acid has been
reported to be a substrate for L. casei DHFR, leading to the enzymatic synthesis of a potent
inhibitor of bacterial growth.[1] This phenomenon, known as "lethal synthesis," can be a
powerful mechanism for targeted antimicrobial or anticancer activity.

Quantitative Data Summary

The following tables summarize the types of quantitative data that are typically generated when
characterizing a novel folate antagonist like 11-Oxahomofolic acid. The specific values for 11-
Oxahomofolic acid are not fully available in the public domain abstracts of the primary
literature and would need to be obtained from the full-text article by Nair et al., 1980.

Table 1: Enzyme Inhibition Data

OrganismiCell Inhibition
Compound Target Enzyme . . IC50
Line Constant (Ki)
) Dihydrofolate
11-Oxahomofolic Data not Data not
) Reductase Human ] ]
acid available available
(DHFR)
Tetrahydro-11- Dihydrofolate )
) Lactobacillus Data not Data not
oxahomofolic Reductase ) ] ]
) casei available available
acid (DHFR)
11-Oxahomofolic =~ Thymidylate Data not Data not
i Human ) )
acid Synthase (TS) available available
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Table 2: Cellular and Microbiological Activity

Cell Line /

Compound . Assay Type IC50 / MIC
Organism

) ) Human Tumor Cell o )
11-Oxahomofolic acid L Growth Inhibition Data not available
ines

Tetrahydro-11-

) ) Lactobacillus casei Growth Inhibition Data not available
oxahomofolic acid
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Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 11-Oxahomofolic acid disrupts the
folate cycle.
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Caption: Experimental workflow for evaluating 11-Oxahomofolic acid.

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Activity
Assay (Spectrophotometric)

This protocol is for determining the inhibitory effect of 11-Oxahomofolic acid on DHFR activity

by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

Dihydrofolate (DHF)

NADPH

11-Oxahomofolic acid

Purified DHFR (human or from other sources)

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
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e 96-well UV-transparent microplate
e Microplate spectrophotometer
Procedure:

o Reagent Preparation:

o Prepare a stock solution of 11-Oxahomofolic acid in a suitable solvent (e.g., DMSO) and
dilute to various concentrations in Assay Buffer.

o Prepare stock solutions of DHF and NADPH in Assay Buffer. Keep on ice and protect from
light.

e Assay Setup:

o In a 96-well plate, add the following to each well:

Assay Buffer

NADPH solution (final concentration typically 100 uM)

Varying concentrations of 11-Oxahomofolic acid or vehicle control.

DHFR enzyme solution.

o Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
e Reaction Initiation and Measurement:

o Initiate the reaction by adding DHF solution (final concentration typically 50 puM).

o Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 5-
10 minutes in a kinetic mode.

e Data Analysis:

o Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
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o Determine the percent inhibition for each concentration of 11-Oxahomofolic acid
compared to the vehicle control.

o Plot percent inhibition versus log[inhibitor concentration] to calculate the IC50 value.

Protocol 2: Lactobacillus casei Growth Inhibition Assay

This protocol assesses the antimicrobial activity of 11-Oxahomofolic acid and its derivatives
against the folate-dependent bacterium Lactobacillus casei.

Materials:

o Lactobacillus casei (e.g., ATCC 7469)

e Folic Acid Casei Medium (FACM)

» 11-Oxahomofolic acid and its reduced derivatives
o Sterile 96-well microplates

o Microplate reader (600 nm)

e Incubator (37°C)

Procedure:

 Inoculum Preparation:

o Culture L. casei in FACM supplemented with a suboptimal concentration of folic acid
overnight at 37°C.

o Wash the cells with sterile saline and resuspend to a standardized optical density (e.qg.,
OD600 of 0.1).

o Assay Setup:

o In a sterile 96-well plate, add serial dilutions of the test compounds (11-Oxahomofolic
acid and its derivatives) in FACM. Include a positive control (no compound) and a
negative control (no inoculum).
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o Inoculate each well (except the negative control) with the prepared L. casei suspension.

e Incubation and Measurement:
o Incubate the plate at 37°C for 18-24 hours.
o Measure the optical density at 600 nm using a microplate reader.
o Data Analysis:
o Subtract the OD600 of the negative control from all other readings.

o Calculate the percent growth inhibition for each compound concentration relative to the
positive control.

o Determine the Minimum Inhibitory Concentration (MIC) or IC50 value.

Protocol 3: Cancer Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of 11-Oxahomofolic acid on the viability and proliferation of
cancer cells.

Materials:

e Cancer cell line (e.g., HeLa, MCF-7)

o Complete cell culture medium

» 11-Oxahomofolic acid

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
« DMSO

» Sterile 96-well cell culture plates

e CO2 incubator (37°C, 5% CO2)

e Microplate reader (570 nm)
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Procedure:
e Cell Seeding:

o Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow
them to adhere overnight.

e Compound Treatment:
o Prepare serial dilutions of 11-Oxahomofolic acid in complete culture medium.

o Remove the old medium from the wells and add the medium containing the test compound
or vehicle control.

o Incubate for a specified period (e.g., 48-72 hours).
e MTT Assay:

o Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce
the yellow MTT to purple formazan crystals.

o Remove the medium and dissolve the formazan crystals in DMSO.
o Measurement and Analysis:
o Measure the absorbance at 570 nm.

o Calculate the percentage of cell viability for each concentration compared to the vehicle-
treated control.

o Plot cell viability versus log[compound concentration] to determine the IC50 value.

These protocols provide a framework for the investigation of 11-Oxahomofolic acid in the
context of folate metabolism. Researchers should optimize the specific conditions for their
experimental systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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